![molecular formula C19H14N4O4S B2633603 N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-3-nitro-benzenesulfonamide CAS No. 332384-06-2](/img/structure/B2633603.png)

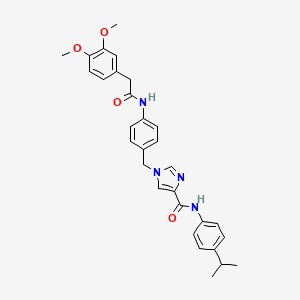

N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-3-nitro-benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-a]pyridines are important fused bicyclic heterocycles recognized for their wide range of applications in medicinal chemistry . They have shown promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Molecular Structure Analysis

The structural elucidation of the synthesized imidazo-pyridine derivatives was performed by different spectroscopic techniques including IR, NMR, and Mass .Chemical Reactions Analysis

The reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .Physical And Chemical Properties Analysis

The synthesized compounds were characterized using different spectroscopic techniques including IR, NMR, and Mass .Wissenschaftliche Forschungsanwendungen

- Application : Researchers have explored imidazo[1,2-a]pyridine as a core backbone for developing covalent inhibitors. By utilizing the Groebke–Blackburn–Bienaymè reaction (GBB reaction), they synthesized a series of novel KRAS G12C inhibitors . Among these, compound I-11 emerged as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells. This discovery highlights the potential of imidazo[1,2-a]pyridine as a scaffold for covalent anticancer agents .

- Application : These derivatives were evaluated for their inhibitory activities against acetyl cholinesterase , butyrylcholinesterase , and lipoxygenase . Understanding their effects on these enzymes can provide insights into potential therapeutic applications .

- Application : A compound related to imidazo[1,2-a]pyridine, Q203 , demonstrated significant antibacterial activity in a mouse model infected with Mycobacterium tuberculosis (Mtb) H37Rv . Doses of Q203 led to substantial reductions in bacterial load, suggesting its potential as an anti-TB agent .

- Application : By modifying this scaffold, they explored its potential for cancer treatment. The study provides valuable insights into the structure-activity relationship of imidazo[1,2-a]pyridine derivatives .

Covalent Anticancer Agents

Cholinesterase and Lipoxygenase Inhibition

TB Treatment

Cancer Activities via Functionalization

Wirkmechanismus

Target of Action

N-(4-{Imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide, also known as ChemDiv1_005615, N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-3-nitro-benzenesulfonamide, or HMS602P05, has been found to exhibit inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . These enzymes are the primary targets of this compound .

Mode of Action

The compound interacts with its targets, acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, by binding to their active sites . This interaction inhibits the activity of these enzymes, leading to changes in the biochemical processes they are involved in .

Biochemical Pathways

The inhibition of acetylcholinesterase, butyrylcholinesterase, and lipoxygenase by N-(4-{Imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide affects several biochemical pathways. For instance, the inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft . On the other hand, the inhibition of lipoxygenase can affect the metabolism of arachidonic acid, leading to changes in the production of leukotrienes .

Pharmacokinetics

The compound’s inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase suggest that it can reach its targets in the body

Result of Action

The molecular and cellular effects of N-(4-{Imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide’s action are primarily due to the inhibition of its target enzymes. By inhibiting acetylcholinesterase and butyrylcholinesterase, the compound can affect neurotransmission by increasing the concentration of acetylcholine in the synaptic cleft . The inhibition of lipoxygenase can affect the production of leukotrienes, which are involved in inflammatory responses .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O4S/c24-23(25)16-4-3-5-17(12-16)28(26,27)21-15-9-7-14(8-10-15)18-13-22-11-2-1-6-19(22)20-18/h1-13,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLQDKKEHZRFSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde](/img/structure/B2633522.png)

![1-(4-Methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2633525.png)

![N-Methyl-N-[2-(6-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2633529.png)

![N-(2-ethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2633530.png)

![N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2633531.png)

![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2633542.png)